C.I. Pigment Violet 32 chemical structure and properties
C.I. Pigment Violet 32 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Violet 32 is a synthetic organic pigment characterized by its vibrant reddish-purple hue.[1][2] Belonging to the monoazo class of compounds, it is also identified by the Colour Index number 12517.[1][3] This pigment sees extensive application in coloring various materials, including paints, printing inks, and plastics such as PVC and polyolefins.[1][2][4] Its utility stems from its notable fastness properties and strong coloration. This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of C.I. Pigment Violet 32.
Chemical Structure and Identification
C.I. Pigment Violet 32 is a complex organic molecule featuring a benzimidazolone moiety coupled to a naphthol AS derivative through an azo linkage.[3][5] This specific chemical arrangement is responsible for its characteristic color and stability.
Table 1: Chemical Identification of C.I. Pigment Violet 32
| Identifier | Value |
| C.I. Name | Pigment Violet 32 |
| C.I. Number | 12517[3][4][6] |
| CAS Number | 12225-08-0[1][5][7][8] |
| IUPAC Name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-4-((2,5-dimethoxy-4-((methylamino)sulfonyl)phenyl)azo)-3-hydroxy-[5] |
| Molecular Formula | C₂₇H₂₄N₆O₇S[1][5][8][9] |
| Molecular Weight | 576.58 g/mol [1][5] |
| Chemical Class | Monoazo[1][3] |
Physicochemical and Fastness Properties
The performance of C.I. Pigment Violet 32 in its various applications is dictated by its physical and chemical properties, particularly its resistance to heat, light, and various chemical agents.
Table 2: Physicochemical and Fastness Properties of C.I. Pigment Violet 32
| Property | Value |
| Appearance | Red-light purple powder[1][10] |
| Heat Resistance | 200 - 250 °C[1][2][10] |
| Light Fastness | 7-8 (on a scale of 1-8)[2][10] |
| Water Fastness | 5 (on a scale of 1-5)[10] |
| Acid Fastness | 5 (on a scale of 1-5)[10] |
| Alkali Fastness | 5 (on a scale of 1-5)[10] |
| Linseed Oil Fastness | 4 (on a scale of 1-5)[10] |
| Oil Absorption | 40-97 g/100g [2][10] |
| pH Value | 6[10] |
Synthesis Methodology
The manufacturing of C.I. Pigment Violet 32 is a two-step process involving diazotization followed by an azo coupling reaction.[1][2]
Experimental Protocol
Step 1: Diazotization of the Amine Component
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Preparation of the Diazo Component: 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide is dispersed in an acidic aqueous medium, typically using hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
Diazotization: A stoichiometric amount of a cold aqueous solution of sodium nitrite is added dropwise to the suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid.
Step 2: Azo Coupling
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Preparation of the Coupling Component: In a separate vessel, 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide is dissolved in an alkaline aqueous solution, such as sodium hydroxide, to form the corresponding phenolate salt. The solution is then cooled to 5-10 °C.
-
Coupling Reaction: The freshly prepared diazonium salt solution from Step 1 is slowly added to the cooled solution of the coupling component. The pH of the reaction mixture is carefully controlled and maintained in the alkaline range to facilitate the electrophilic aromatic substitution reaction.
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Pigment Formation: Upon mixing, the C.I. Pigment Violet 32 precipitates from the solution as a colored solid. The reaction is allowed to proceed to completion with continued stirring.
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Isolation and Purification: The precipitated pigment is isolated by filtration, washed extensively with water to remove residual salts and unreacted starting materials, and then dried. Further purification steps, such as solvent washing, may be employed to achieve the desired purity and particle size distribution for specific applications.
Synthesis Workflow Diagram
Caption: Synthesis of C.I. Pigment Violet 32.
Applications
The primary use of C.I. Pigment Violet 32 is as a colorant.[7] Its stability and vibrant color make it suitable for a range of applications:
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Paints and Coatings: Used in various paint systems for automotive, industrial, and decorative coatings.[1][5]
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Printing Inks: Employed in the formulation of high-quality printing inks for packaging and publications.[1][10]
-
Plastics: Incorporated into plastics like PVC and polyolefins to impart a durable violet color.[1][2]
Safety and Handling
As with all chemical products, C.I. Pigment Violet 32 should be handled in accordance with good laboratory and industrial hygiene practices. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). This product is intended for research and industrial use only and is not for human or veterinary use.[5]
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 3. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]
- 4. parchem.com [parchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Pigment Violet 32 | BESTCHEM Hungária Kft [bestchem.hu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
